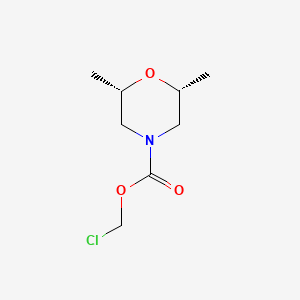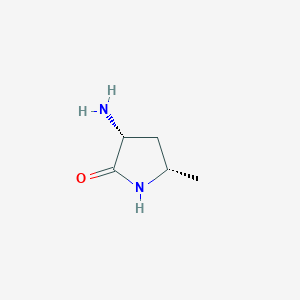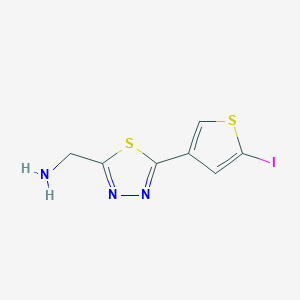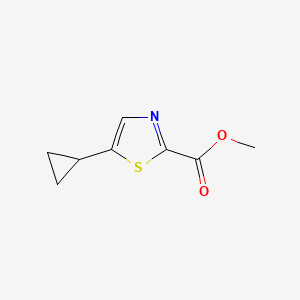
4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, a pyrimidine moiety, and a fluorine atom, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate hydrochloride typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorine atom, and attachment of the pyrimidine group. The process may involve:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of Pyrimidine Group: The pyrimidine moiety is introduced through nucleophilic substitution reactions, often using pyrimidine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorine and pyrimidine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrimidine derivatives with appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for conditions that require modulation of specific molecular pathways.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of 4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrimidine moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate
- 4-Methylbenzyl (3S,4R)-3-chloro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate
- 4-Methylbenzyl (3S,4R)-3-bromo-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate
Uniqueness
The presence of the fluorine atom in 4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate hydrochloride distinguishes it from its analogs with different halogens. Fluorine’s unique electronegativity and size can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
特性
分子式 |
C19H24ClFN4O2 |
|---|---|
分子量 |
394.9 g/mol |
IUPAC名 |
(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H23FN4O2.ClH/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18;/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23);1H/t16-,17-;/m1./s1 |
InChIキー |
HWKVRAXYRIAQPT-GBNZRNLASA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3.Cl |
正規SMILES |
CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol](/img/structure/B13340646.png)

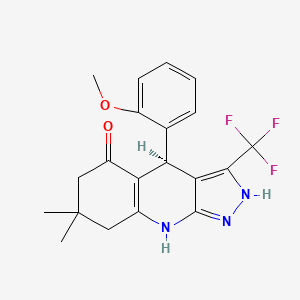
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13340656.png)

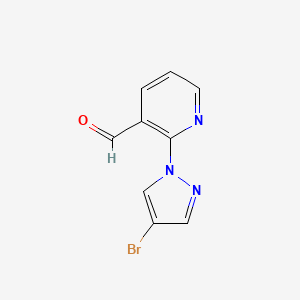
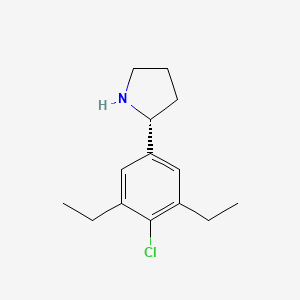
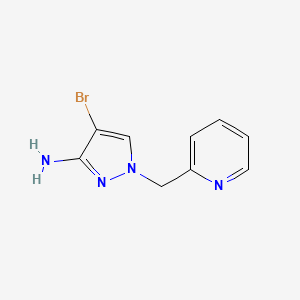
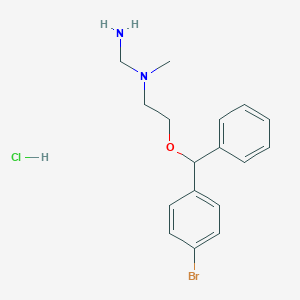
![Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate](/img/structure/B13340733.png)
